2-(3-Methylmorpholin-4-yl)ethan-1-amine
Description
Significance of Amines in Organic Chemistry and Chemical Biology
Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. nih.govnih.gov This reactivity makes them indispensable in organic synthesis, where they serve as versatile building blocks for a vast array of transformations. nih.govhumanjournals.com Amines are crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers. nih.gov Their ability to form new carbon-nitrogen bonds through reactions like alkylation and acylation is central to the construction of complex molecular architectures. nih.gov
In the realm of chemical biology, amines are ubiquitous and essential to life. nih.govorganic-chemistry.org The building blocks of proteins, amino acids, are themselves amines. nih.govorganic-chemistry.org Many critical neurotransmitters, such as serotonin, dopamine, and epinephrine, are biogenic amines that regulate numerous physiological processes. nih.govorganic-chemistry.org The amine functional group is also prevalent in a wide range of pharmaceuticals, including antidepressants, antihistamines, and antibiotics, where it often plays a key role in the drug's mechanism of action by interacting with biological targets like enzymes and receptors. nih.govbaranlab.org The basicity of the amine group allows it to be protonated under physiological conditions, forming ammonium (B1175870) salts that can engage in vital ionic interactions within biological systems. nih.govgoogle.com
Structural Relevance of the Morpholine (B109124) and Ethan-1-amine Substructures
The molecular architecture of 2-(3-Methylmorpholin-4-yl)ethan-1-amine features two key substructures that are highly relevant in medicinal chemistry: the morpholine ring and the ethan-1-amine side chain.
The ethan-1-amine (or ethylamine) substructure serves as a short, flexible linker that connects the morpholine ring to other parts of a larger molecule. This two-carbon chain is a common motif in medicinal chemistry, providing appropriate spacing and orientation for functional groups to interact with their biological targets. This linker is a core component of many phenethylamine-based compounds, a class that includes numerous hormones and neurotransmitters, underscoring its biological relevance. The primary amine at the terminus of the chain is a key reactive handle, allowing the building block to be readily incorporated into target structures through amide bond formation, reductive amination, or other nitrogen-based coupling reactions.
Overview of Academic Research Trajectories Involving the Compound
The primary academic and industrial research trajectory for this compound is its application as a synthetic intermediate for the construction of highly complex and specific bioactive molecules, particularly kinase inhibitors for cancer therapy. The compound itself is not typically the final active principle but rather a crucial building block that imparts desirable structural and physicochemical properties to the end product.
A prominent example of its utility is in the synthesis of inhibitors for the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response and a significant target in oncology. nih.govorganic-chemistry.org The potent and selective ATR inhibitor AZ20, developed by AstraZeneca, incorporates the (3R)-3-methylmorpholin-4-yl moiety as a critical structural element. nih.govorganic-chemistry.org Research has shown that this specific morpholine derivative is integral to achieving high potency and selectivity for the ATR kinase. nih.gov Similarly, the 3-methylmorpholin-4-yl group has been incorporated into inhibitors of Vps34, another kinase involved in cellular processes like autophagy, which is also a target for cancer treatment. asianpubs.org
While specific, detailed preparations for this compound are not widely published in mainstream academic literature, its synthesis can be achieved through established organic chemistry reactions. Plausible synthetic routes include the N-alkylation of 3-methylmorpholine (B1346471) with a two-carbon electrophile containing a protected amine, such as 2-bromo-1-aminoethane, followed by deprotection. Another common strategy is reductive amination, where 3-methylmorpholine is reacted with an acetaldehyde (B116499) derivative bearing a protected amine, followed by reduction of the intermediate iminium ion.
The research focus remains firmly on the final, complex molecules derived from this intermediate. The data from these studies highlight the importance of the 3-methylmorpholine fragment in achieving potent and selective inhibition of key biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆N₂O |
| Molar Mass | 144.22 g/mol |
| Synonyms | 2-(3-Methylmorpholino)ethylamine, 4-(2-Aminoethyl)-3-methylmorpholine |
| CAS Number | 954133-72-3 |
Table 2: Biological Targets of Advanced Molecules Synthesized Using the 3-Methylmorpholine Moiety
| Final Compound Class | Biological Target | Therapeutic Area | Key Findings |
|---|---|---|---|
| Pyrimidine Derivatives (e.g., AZ20) | ATR Protein Kinase | Oncology | Potent and selective inhibition leads to antitumor activity in cancer cells with specific DNA repair defects. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylmorpholin-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7-6-10-5-4-9(7)3-2-8/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRYVGKRXDTOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 3 Methylmorpholin 4 Yl Ethan 1 Amine
Novel Synthetic Routes to 2-(3-Methylmorpholin-4-yl)ethan-1-amine and its Derivatives
The construction of the this compound scaffold can be approached through various modern synthetic strategies. These methods focus on the efficient formation of the morpholine (B109124) ring and the introduction of the ethanamine side chain.
Reductive Amination Strategies for the Ethan-1-amine Moiety
Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry, valued for its operational simplicity and broad applicability. nih.govorganic-chemistry.org This methodology is highly suitable for attaching the ethan-1-amine side chain to the 3-methylmorpholine (B1346471) core. A common strategy involves the reaction of 3-methylmorpholine with an acetaldehyde (B116499) equivalent bearing a protected or latent amino group, such as aminoacetaldehyde diethyl acetal. nih.govwikipedia.org The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.
The choice of reducing agent is critical for the success of the reaction, with various hydrides offering different levels of reactivity and selectivity. unibe.ch Sodium triacetoxyborohydride (B8407120) (STAB) is often favored for its mildness and tolerance of various functional groups. Other common reagents include sodium cyanoborohydride and borane (B79455) complexes like 2-picoline-borane. organic-chemistry.orgunibe.ch The reaction is typically performed in a suitable solvent, such as dichloromethane (B109758) (DCM) or methanol, often under acidic catalysis to facilitate imine formation.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | DCM or DCE, often with acetic acid | Mild, high chemoselectivity, broad functional group tolerance | Can be slower than other hydrides |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 3-6 | Effective for a wide range of substrates | Highly toxic (releases HCN), moisture-sensitive |
| 2-Picoline Borane | Methanol or water | Stable, non-toxic alternative to NaBH₃CN | May require elevated temperatures |
| Formic Acid | Neat or in a solvent, often with a catalyst | Green chemistry approach, inexpensive | Can lead to N-formylation as a side reaction |
Alkylation Approaches in the Construction of the this compound Scaffold
Direct N-alkylation of 3-methylmorpholine presents a straightforward route to the target scaffold. This approach involves the reaction of the secondary amine of the 3-methylmorpholine ring with a two-carbon electrophile containing a masked primary amine. researchgate.net Suitable alkylating agents include N-(2-bromoethyl)phthalimide or 2-chloroethanamine hydrochloride. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the generated acid and facilitate the nucleophilic attack. mdpi.com
A significant challenge in this approach is preventing overalkylation, where the product amine reacts further with the electrophile. chemrxiv.org The use of a suitable protecting group on the ethanamine nitrogen, such as a phthalimide (B116566) or a Boc group, is crucial. This protecting group can be removed in a subsequent step to reveal the primary amine. The choice of solvent can also influence the reaction rate and selectivity, with polar aprotic solvents like acetonitrile (B52724) or DMF being commonly employed. uobaghdad.edu.iq
Table 2: Alkylation Strategies for 3-Methylmorpholine
| Electrophile | Base | Solvent | Key Features |
| N-(2-bromoethyl)phthalimide | K₂CO₃ | Acetonitrile | Phthalimide group provides robust protection; deprotection requires harsh conditions (e.g., hydrazine). |
| 2-Chloroethanamine hydrochloride | Triethylamine | Ethanol | Requires a base to free the amine; potential for polymerization of the electrophile. |
| Ethyl 2-bromoacetate | NaHCO₃ | Toluene | Forms an ester intermediate which must be converted to the amine (e.g., via amide formation and reduction). |
| Ethylene sulfate | tBuOK | Isopropanol | A green and efficient method for monoalkylation of amines, followed by cyclization. chemrxiv.org |
Multicomponent and Ring-Forming Reactions for Morpholine-Containing Structures
Modern synthetic chemistry has seen a rise in the use of multicomponent reactions (MCRs) to build complex molecular architectures in a single step. rsc.orgmdpi.comrsc.org Several MCRs and novel ring-forming strategies have been developed for the de novo synthesis of substituted morpholine rings, which can be precursors to the target compound. nih.govacs.org
One such powerful method is the Ugi four-component reaction, which can be adapted to produce highly substituted morpholine derivatives. nih.govacs.org By carefully selecting the starting amine, oxo-component, isocyanide, and acid, a diverse range of morpholine scaffolds can be accessed. Another advanced strategy is the palladium-catalyzed carboamination of substituted ethanolamine (B43304) derivatives with aryl or alkenyl bromides, which allows for the stereocontrolled synthesis of cis-disubstituted morpholines. nih.gove3s-conferences.org These methods provide access to novel morpholine cores that can then be further functionalized to introduce the ethanamine side chain.
Table 3: Advanced Ring-Forming Reactions for Morpholine Synthesis
| Reaction Name | Components | Catalyst/Reagent | Key Outcome |
| Ugi-Cyclization | α-halo oxo-component, isocyanide, azide, 2-hydroxyethylamine derivative | NaH | Versatile de novo synthesis of substituted morpholines. nih.govacs.org |
| Pd-Catalyzed Carboamination | Substituted ethanolamine, aryl/alkenyl bromide | Pd(OAc)₂, P(2-furyl)₃ | Stereocontrolled synthesis of cis-3,5-disubstituted morpholines. nih.gov |
| Oxazetidine Ring Opening | 2-Tosyl-1,2-oxazetidine, α-formyl carboxylate | K₂CO₃ | Cascade reaction to form substituted morpholine hemiaminals. acs.org |
Mechanistic Investigations of Reactions Involving the this compound Core
Understanding the reactivity of the amine functionalities in this compound is key to predicting its chemical behavior and designing further transformations. The molecule contains both a primary and a tertiary amine, each with distinct nucleophilic and basic properties.
Nucleophilic Addition Pathways of Amine Functionalities
The primary amine of the ethan-1-amine moiety is the most reactive nucleophilic site in the molecule. It can readily participate in nucleophilic addition reactions with a variety of electrophiles. nih.gov For instance, it can undergo a Michael or 1,4-conjugate addition to activated alkynes or α,β-unsaturated carbonyl compounds. bham.ac.ukacs.org This reaction proceeds via the attack of the amine lone pair on the β-carbon of the Michael acceptor. The primary amine can also add to aldehydes and ketones to form a carbinolamine intermediate, which can then dehydrate to form an imine. youtube.com
The tertiary nitrogen within the morpholine ring is also nucleophilic but is more sterically hindered and less reactive than the primary amine. While it does not typically participate in additions to carbonyls, it can act as a nucleophile in Sₙ2 reactions with potent electrophiles (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. Density Functional Theory (DFT) calculations on the morpholine ring indicate that the nitrogen atom is the most nucleophilically activated site in the molecule. researchgate.net This intrinsic nucleophilicity, tempered by steric factors, governs its reactivity.
Table 5: Calculated Nucleophilicity of Morpholine Nitrogen researchgate.net
| Parameter | Value | Interpretation |
| Electronic Chemical Potential (μ) | -3.103 eV | Higher than many electrophiles, indicating a tendency to donate electrons. |
| Nucleophilicity Index (N) | 3.238 eV | Quantifies its strong nucleophilic character. |
| Nucleophilic Parr Function (Pₖ⁻) | 0.743 | Indicates the nitrogen atom is the most susceptible site for nucleophilic attack. |
Note: Data is for the parent morpholine ring and serves as a model for the substituted derivative.
Formation and Reactivity of Imine and Enamine Intermediates
The primary amine group of this compound is a key functional handle for the formation of imine intermediates. Imines, which contain a carbon-nitrogen double bond, are synthesized through the acid-catalyzed reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comunizin.org This condensation reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by a series of proton transfer steps and the eventual elimination of a water molecule to yield the imine. unizin.orglibretexts.org The reaction is reversible and its rate is highly dependent on pH, with optimal conditions typically being weakly acidic (pH 4-5). unizin.org
The general mechanism for the formation of an imine from this compound and a generic aldehyde/ketone proceeds as follows:
Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. unizin.orglibretexts.org
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org
Elimination of Water: The lone pair on the nitrogen facilitates the elimination of water, forming a positively charged iminium ion. libretexts.org
Deprotonation: A base removes a proton from the nitrogen, yielding the neutral imine product. libretexts.org
Enamine formation occurs when an aldehyde or ketone reacts with a secondary amine. masterorganicchemistry.comyoutube.com While this compound is a primary amine, its derivatives, created through the functionalization of the primary amine, could subsequently be used to form enamines. Enamines are characterized by a C=C double bond adjacent to a nitrogen atom and are valuable nucleophilic intermediates in organic synthesis. masterorganicchemistry.com Their reactivity stems from a resonance structure that places a negative charge on the alpha-carbon, allowing for reactions with various electrophiles. masterorganicchemistry.com
Proton Transfer and Elimination Processes in this compound Reactions
Proton transfer is a fundamental step in many reactions involving this compound, most notably in the formation of imines and enamines as described above. libretexts.org The transfer of protons between nitrogen and oxygen atoms is crucial for the formation of the carbinolamine intermediate and its subsequent dehydration. unizin.org The efficiency of these proton transfer steps is often the rate-determining factor and is highly influenced by the pH of the reaction medium. unizin.org In broader contexts, proton transfer reactions are central to the behavior of carbon acids and can influence the transition states of various organic reactions. researchgate.net
Elimination processes are also significant in the chemistry of morpholine derivatives. For instance, in the synthesis of complex scaffolds, base-mediated dehydrochlorination is a key step. nih.govchemrxiv.orgbirmingham.ac.ukresearchgate.netacs.org This reaction involves the removal of a proton and a chloride ion from adjacent atoms to form a double bond. A relevant example is the transformation of a 2-chloromethyl-substituted morpholine, a structural relative of the target compound, into an exocyclic enol ether through a base-mediated elimination. nih.govacs.org This enol ether then serves as a precursor for constructing more complex structures like spiroacetals. nih.govacs.org
| Process | Description | Relevance to this compound Chemistry |
| Proton Transfer | Movement of a proton (H+) from one atom to another within a molecule or between molecules. | Essential for the mechanism of imine formation from the primary amine group. unizin.orglibretexts.org |
| Elimination | Removal of two substituents from a molecule, typically resulting in the formation of a double bond. | Key step in creating reactive intermediates from related morpholine precursors, such as in dehydrochlorination reactions. nih.govresearchgate.netacs.org |
Catalytic Promotion of Transformations (e.g., N-methylimidazole effects)
The transformations of amine-containing compounds can be significantly enhanced through catalysis. N-methylimidazole (NMI) has emerged as a particularly effective organocatalyst for various reactions. It has been shown to be a promising catalyst for aza-Michael reactions, where N-heterocycles are added to α,β-unsaturated carbonyl compounds. organic-chemistry.orgresearchgate.net NMI efficiently promotes these reactions, leading to high yields of β-amino carbonyl compounds, which are valuable synthetic intermediates. organic-chemistry.org
N-methylimidazole's catalytic activity is also evident in other transformations. It can act as an acyl transfer agent, promoting the formal cycloaddition of imines with homophthalic anhydride (B1165640) to produce tetrahydroisoquinolonic carboxylates. nih.gov In this context, NMI improves both the yield and the selectivity of the reaction. nih.gov Furthermore, NMI can catalyze the [3+3]-cyclodimerization of acylethynylpyrroles, demonstrating its versatility in promoting complex cyclization reactions. mdpi.com Given its efficacy in promoting reactions involving both amines and imines, N-methylimidazole could potentially be employed to catalyze transformations of this compound and its derivatives.
| Catalyst | Reaction Type | Role of Catalyst | Potential Application |
| N-Methylimidazole (NMI) | Aza-Michael Addition | Promotes the addition of N-heterocycles to α,β-unsaturated carbonyls. organic-chemistry.orgresearchgate.net | Functionalization of the primary amine via conjugate addition. |
| N-Methylimidazole (NMI) | Formal Cycloaddition | Acts as an acyl transfer agent, improving yield and selectivity. nih.gov | Synthesis of complex heterocycles from imine derivatives. |
| N-Methylimidazole (NMI) | [3+3]-Cyclodimerization | Facilitates the self-organization of pyrrole (B145914) derivatives. mdpi.com | Catalyzing novel cyclization reactions involving the compound's motif. |
Derivatization and Functionalization Strategies for Enhanced Molecular Complexity
Sequential Functionalization of Amine Moieties in this compound
The presence of two distinct amine functionalities—a primary amine and a tertiary morpholine nitrogen—in the broader class of morpholine-containing scaffolds allows for selective and sequential functionalization. This capability is particularly valuable in the construction of diverse compound libraries for drug discovery. nih.govbirmingham.ac.ukresearchgate.net In scaffolds containing two amine groups, such as those found in bis-morpholine spiroacetals, the two sites can be functionalized step-by-step. nih.govacs.org This controlled approach enables the introduction of different substituents at each amine position, leading to a significant increase in molecular diversity and the generation of sp³-rich structures. nih.govchemrxiv.orgbirmingham.ac.uk Such strategies are crucial for creating libraries of compounds that occupy a similar chemical space to approved drugs but are structurally novel. nih.govresearchgate.net
Synthesis of Spiroacetals and Oxazepane Analogues from Morpholine Precursors
Morpholine-containing compounds serve as valuable precursors for the synthesis of complex, three-dimensional scaffolds like spiroacetals and oxazepane analogues. nih.govchemrxiv.orgbirmingham.ac.uk A scalable, four-step synthesis has been developed to produce conformationally well-defined sp³-rich scaffolds that embed two morpholine rings within a spiroacetal framework. nih.govresearchgate.netacs.org The synthesis begins with readily available β-aminoalcohols and epichlorohydrin (B41342) to form a 2-chloromethyl-substituted morpholine. nih.govbirmingham.ac.uk This intermediate undergoes a base-mediated elimination to form an exocyclic enol ether, which is then elaborated in two more steps to construct the second morpholine ring and complete the spiroacetal structure. nih.govacs.org This methodology is adaptable, allowing for the substitution of one or both morpholine rings with 1,4-oxazepanes, thereby generating novel 6,7- and 7,7-spiroacetal analogues. nih.govchemrxiv.orgbirmingham.ac.uk
Preparation of Heterocyclic Derivatives Incorporating the this compound Motif
The this compound motif can be incorporated into a wide array of more complex heterocyclic systems. The primary amine group is a versatile handle for constructing new rings. For example, morpholine derivatives can be used to synthesize 1,2,4-triazole (B32235) rings. researchgate.net In a typical sequence, a morpholine-containing precursor is reacted to form a semithiocarbazide, which is then cyclized to yield a 1,2,4-triazole-3-thiol. researchgate.net This triazole can be further functionalized, for instance, by reacting it with formaldehyde (B43269) and various secondary amines to create a new series of derivatives. researchgate.net Similarly, the reaction of enaminone derivatives with N-nucleophiles like guanidine (B92328) or hydrazine (B178648) compounds can lead to the formation of bis-pyrimidine or bis-pyrazole derivatives, respectively, demonstrating a powerful strategy for building complex, fused heterocyclic systems. nih.gov
Spectroscopic and Structural Elucidation Through Advanced Analytical Techniques
High-Resolution Spectroscopic Analysis of 2-(3-Methylmorpholin-4-yl)ethan-1-amine
High-resolution spectroscopy offers detailed insights into the electronic environment, connectivity, and functional groups within the molecule.
While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its molecular structure and data from analogous N-substituted morpholine (B109124) derivatives. researchgate.net The asymmetry introduced by the methyl group at the C-3 position of the morpholine ring results in distinct signals for otherwise equivalent protons and carbons.
¹H NMR: The proton spectrum is expected to show complex signals corresponding to the ethylamine (B1201723) side chain, the morpholine ring, and the methyl group. The primary amine (-NH₂) protons would likely appear as a broad singlet. The two methylene (B1212753) groups of the ethylamine moiety (-CH₂CH₂-) would present as complex multiplets due to coupling with each other and with the adjacent amine and morpholine nitrogen. Protons on the morpholine ring would exhibit diastereotopic relationships, leading to a series of complex multiplets. The methyl group (-CH₃) protons would appear as a doublet, coupled to the single proton at the C-3 position.
¹³C NMR: The carbon spectrum would display seven unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by their proximity to the electronegative oxygen and nitrogen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on structure and known values for similar compounds.
| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CH₃ (on ring) | ~1.1 - 1.3 | Doublet (d) | ~15 - 20 |
| -NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | N/A |
| -CH₂-NH₂ | ~2.7 - 2.9 | Triplet (t) or Multiplet (m) | ~38 - 42 |
| N-CH₂- (ethyl) | ~2.4 - 2.6 | Triplet (t) or Multiplet (m) | ~55 - 60 |
| C3-H (on ring) | ~2.8 - 3.1 | Multiplet (m) | ~58 - 63 |
| C5-H₂ (on ring) | ~2.2 - 2.8 | Multiplet (m) | ~50 - 55 |
| C2-H₂ (on ring) | ~3.4 - 3.8 | Multiplet (m) | ~65 - 70 |
| C6-H₂ (on ring) | ~3.6 - 4.0 | Multiplet (m) | ~67 - 72 |
Mass spectrometry is a critical tool for confirming the molecular weight and formula of a compound and for deducing its structure through fragmentation analysis. The molecular formula for this compound is C₇H₁₆N₂O, corresponding to a monoisotopic mass of 144.1263 Da. uni.lu High-resolution mass spectrometry (HRMS) would confirm this exact mass, validating the elemental composition.
Under electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion [M+H]⁺ at m/z 145.1336. uni.lu Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation, providing structural information. The fragmentation of aliphatic amines is often dominated by α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu
Expected Fragmentation Pathways:
α-cleavage: The most probable fragmentation would involve the cleavage of the bond between the two ethylamine carbons, leading to the formation of a stable, resonance-delocalized morpholinomethyl cation.
Ring Cleavage: Fragmentation of the morpholine ring itself can also occur, typically initiated by cleavage adjacent to the heteroatoms.
Loss of the Ethylamine Side Chain: Cleavage of the N-C bond connecting the ethylamine group to the morpholine ring is another possible pathway.
Table 2: Predicted ESI-MS Adducts and Collision Cross Section (CCS) for this compound Source: PubChem. uni.lu
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 145.13355 | 133.1 |
| [M+Na]⁺ | 167.11549 | 138.4 |
| [M-H]⁻ | 143.11899 | 134.8 |
| [M+K]⁺ | 183.08943 | 138.6 |
| [M]⁺ | 144.12572 | 129.2 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be characterized by absorptions corresponding to its amine, ether, and alkane moieties.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. As this compound is a saturated aliphatic compound lacking chromophores like double bonds or aromatic rings, it is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The primary electronic transitions available are sigma-to-sigma star (σ→σ) and non-bonding to sigma star (n→σ). These are high-energy transitions that typically occur in the vacuum ultraviolet region (<200 nm).
Table 3: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (often two bands) |
| C-H Stretch | Alkane (CH₃, CH₂, CH) | 2850 - 3000 | Strong |
| N-H Bend (Scissoring) | Primary Amine | 1590 - 1650 | Medium to Strong |
| C-O-C Stretch | Ether | 1070 - 1150 | Strong |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium to Weak |
Solid-State Structural Characterization via X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
As of this writing, a single crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database. cam.ac.ukcam.ac.uk Therefore, precise experimental data on its solid-state conformation, absolute configuration, and crystal packing are not available.
Based on studies of similar substituted morpholine and thiomorpholine (B91149) compounds, it is highly probable that the six-membered morpholine ring would adopt a stable chair conformation in the solid state. researchgate.netresearchgate.net In this conformation, the substituents on the ring atoms can occupy either axial or equatorial positions to minimize steric strain. The methyl group at the C-3 position and the ethylamine group at the N-4 position would likely orient themselves to achieve the most thermodynamically stable conformation.
Without an experimentally determined crystal structure, a definitive analysis of the intermolecular interactions is not possible. However, based on the molecular structure, the primary amine group (-NH₂) is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). The morpholine oxygen atom can also act as a hydrogen bond acceptor.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantitative Interaction Contribution
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a three-dimensional surface that elucidates the nature and extent of close contacts with neighboring molecules. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, the Hirshfeld surface offers a unique graphical representation of a molecule's shape and its interaction landscape.
While specific crystallographic and Hirshfeld surface analysis data for this compound were not available in the surveyed literature, a detailed examination of a closely related compound, 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione, which contains the core morpholino-ethyl moiety, provides valuable insights into the types of intermolecular interactions that likely govern the crystal packing of the title compound. nih.gov
The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contacts. The dnorm surface is colored to indicate contacts shorter than, equal to, and longer than the van der Waals radii, with red spots indicating the most significant close contacts, which are often hydrogen bonds. nih.gov
For the representative compound, 3-[2-(morpholin-4-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione, the Hirshfeld surface analysis reveals that the crystal packing is primarily stabilized by a combination of hydrogen bonds and van der Waals forces. nih.gov The quantitative contributions of the most significant intermolecular contacts are detailed in the table below.
Quantitative Contribution of Intermolecular Contacts
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 55.2 |
| H···C/C···H | 22.6 |
| H···O/O···H | 20.5 |
The data indicates that H···H interactions make up the most substantial portion of the crystal packing, which is typical for organic molecules rich in hydrogen atoms. nih.gov The significant contributions from H···C/C···H and H···O/O···H contacts underscore the importance of both weaker van der Waals forces and stronger hydrogen bonding in stabilizing the crystal structure. nih.gov The H···O/O···H interactions are particularly noteworthy as they likely correspond to the hydrogen bonds formed between the molecules in the crystal lattice. nih.gov
The two-dimensional fingerprint plots for the representative compound can be decomposed to visualize the specific contributions of each interaction type. The plot for H···H interactions typically shows a large, diffuse region, reflecting the numerous contacts of this type distributed over the molecular surface. The H···C/C···H contacts appear as "wings" on the plot, and the H···O/O···H interactions are characterized by distinct "spikes," which are indicative of strong, directional hydrogen bonds. nih.gov
In the crystal structure of the related compound, N—H···O and C—H···O hydrogen bonds were identified, which form helical chains of molecules. These chains are further interconnected by C—H···π interactions, creating a three-dimensional network. nih.gov This detailed analysis of a closely related morpholine derivative provides a robust model for understanding the intermolecular forces that likely dictate the supramolecular assembly of this compound in the solid state.
Computational Chemistry and Theoretical Investigations of 2 3 Methylmorpholin 4 Yl Ethan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and other related characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. unimib.it For 2-(3-methylmorpholin-4-yl)ethan-1-amine, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. researchgate.net This process involves finding the minimum energy conformation of the molecule.
From the optimized geometry, the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. imanagerpublications.com A smaller gap generally implies higher reactivity.
Furthermore, DFT allows for the analysis of the charge distribution across the molecule. This can be visualized using a Molecular Electrostatic Potential (MEP) map, which indicates regions of positive and negative electrostatic potential. imanagerpublications.com In this compound, the nitrogen and oxygen atoms are expected to be electron-rich (negative potential), while the hydrogen atoms of the amine group and methyl group are likely to be electron-poor (positive potential). This information is vital for predicting how the molecule will interact with other molecules.
Illustrative DFT Calculation Results for a Morpholine (B109124) Derivative Note: The following data is illustrative for a generic morpholine derivative and not specific to this compound.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.5 D |
Theoretical calculations can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. researchgate.net Quantum mechanical methods, particularly DFT, can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net The predicted shifts can then be compared with experimental data to aid in the assignment of spectral peaks. nih.gov
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. nih.gov These calculations predict the frequencies of different vibrational modes of the molecule, such as stretching and bending of bonds. scirp.orgnih.gov A scaling factor is often applied to the calculated frequencies to better match experimental results due to approximations in the theoretical models. imanagerpublications.com
Illustrative Predicted ¹H NMR Chemical Shifts Note: The following data is illustrative and not specific to this compound.
| Proton Environment | Predicted Chemical Shift (ppm) |
|---|---|
| -CH3 | 1.15 |
| -CH2-NH2 | 2.80 |
| Morpholine Ring Protons | 2.50 - 3.80 |
| -NH2 | 1.50 |
DFT calculations can also be used to determine various thermochemical properties of this compound. These include the standard enthalpy of formation, entropy, and heat capacity. researchgate.net Such data is crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it might participate.
In terms of kinetics, computational methods can be used to explore reaction mechanisms and calculate activation barriers. unimib.it For instance, if this compound were to undergo a chemical reaction, DFT could be used to model the transition state structure and determine the energy required to reach it. This information is key to predicting reaction rates and understanding the feasibility of a particular chemical transformation.
Molecular Modeling and Dynamics Simulations for Conformational and Interaction Analysis
While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are better suited for exploring the conformational flexibility and intermolecular interactions of larger systems.
This compound is a flexible molecule with several rotatable bonds. This means it can exist in numerous different spatial arrangements, or conformations. Understanding the conformational landscape—the collection of stable conformers and the energy barriers between them—is important as the molecule's shape can influence its physical properties and biological activity.
Molecular mechanics force fields can be used to perform a conformational search, systematically or randomly rotating the bonds to identify low-energy conformations. The most stable conformers can then be further analyzed using higher-level methods like DFT to obtain more accurate energy rankings.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govd-nb.info If this compound is being investigated for potential biological activity, molecular docking can be used to predict its binding mode and affinity to a specific protein target. academie-sciences.fr
The process involves placing the ligand in various positions and orientations within the binding site of the receptor and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The results of molecular docking can guide the design of new molecules with improved binding properties. For instance, derivatives of 3-methylmorpholine (B1346471) have been investigated as inhibitors of ATR protein kinase. nih.govresearchgate.netnottingham.ac.uk
Illustrative Molecular Docking Results Note: The following data is illustrative and not specific to this compound.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Kinase X | -7.2 | ASP145, LYS23, TYR88 |
| Receptor Y | -6.5 | PHE256, TRP301, ARG112 |
Molecular Dynamics Simulations for Dynamic Interactions and Binding Mechanism Elucidation
Molecular Dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic nature of molecular systems, which is crucial for understanding how a ligand like this compound interacts with its biological target. lanl.govfrontiersin.org By simulating the atomic motions of the ligand-protein complex over time, MD can elucidate the binding mechanism, identify key intermolecular interactions, and predict the stability of the bound state. mdpi.com
The process begins by constructing a model of the ligand-protein complex, often derived from experimental structures or docking studies. This system is then solvated in a simulated physiological environment, and the interactions between all atoms are described by a potential energy function. lanl.gov MD simulations then solve Newton's equations of motion for this system, tracking the trajectory of each atom over a specified time, typically nanoseconds to microseconds. nih.gov
For this compound, MD simulations could reveal the conformational changes that occur upon binding to a target protein. Analysis of the simulation trajectory can highlight the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. For instance, simulations can quantify the stability of hydrogen bonds formed between the primary amine of the ligand and polar residues in the binding pocket or the role of the methyl-substituted morpholine ring in forming van der Waals contacts. mdpi.comnih.gov This dynamic view provides a more realistic and detailed picture than static binding models, helping to explain the compound's affinity and selectivity.
Table 1: Key Parameters Analyzed in a Typical MD Simulation
| Parameter | Description | Insight Gained for this compound |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the ligand within the binding pocket and the overall protein structure. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein and the ligand, which can be important for binding. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein. | Determines the key hydrogen bond donors and acceptors crucial for binding affinity. |
| Binding Free Energy Calculation | (e.g., MM/PBSA, MM/GBSA) Estimates the free energy of binding from simulation snapshots. | Provides a quantitative prediction of the binding affinity of the ligand to its target. |
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of analogues to identify which structural features are critical for its function.
A notable example of SAR involving the 3-methylmorpholin-4-yl moiety comes from the development of ATR (Ataxia Telangiectasia and Rad3-related) protein kinase inhibitors. nih.govnottingham.ac.uk In the discovery of the potent inhibitor AZ20 (4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole), researchers explored various substitutions on the morpholine ring and other parts of the molecule. nih.govresearchgate.net
These studies revealed that the (R)-3-methylmorpholine moiety was optimal for ATR inhibition. Modifications to this group, such as removing the methyl group or changing its position, often led to a decrease in potency. This highlights the specific steric and conformational constraints of the target's binding pocket, where the methyl group likely occupies a favorable hydrophobic pocket, enhancing binding affinity. nih.gov The ethylamine (B1201723) linker present in this compound is another key area for SAR exploration, where its length and flexibility can be modified to optimize interactions with a target.
QSAR models can quantify these relationships. researchgate.net By calculating molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a series of analogues, a mathematical model can be built to correlate these descriptors with biological activity. researchgate.netnih.govmdpi.com For instance, a QSAR study might reveal that increasing the lipophilicity of the morpholine substituent positively correlates with activity up to a certain point, beyond which steric hindrance becomes detrimental. researchgate.net
Table 2: Hypothetical SAR Data for Analogues of this compound
| Compound | R1 (on Morpholine) | R2 (on Ethan-1-amine) | Biological Activity (IC50, nM) |
| Parent | 3-Methyl | -H | Baseline |
| Analogue 1 | -H (Morpholine) | -H | Lower |
| Analogue 2 | 3,3-Dimethyl | -H | Variable |
| Analogue 3 | 3-Ethyl | -H | Lower |
| Analogue 4 | 3-Methyl | -Methyl | Variable |
| Analogue 5 | 3-Methyl | -Phenyl | Higher/Lower |
Note: This table is illustrative and based on general SAR principles, not on specific experimental data for this compound series.
Application of Machine Learning and Graph-Based Models for Property Prediction
In modern drug discovery, machine learning (ML) and graph-based models are increasingly used to predict the properties of chemical compounds, accelerating the identification of promising drug candidates. iapchem.org These computational approaches can build predictive models for a wide range of endpoints, including biological activity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.netnih.govnih.govmdpi.com
For this compound and its analogues, ML models can be trained on existing datasets of morpholine-containing compounds with known properties. researchgate.net Supervised learning algorithms like Random Forest, Support Vector Machines (SVM), or deep neural networks can learn the complex relationships between a molecule's structure and its activity. mdpi.com The input for these models is typically a set of calculated molecular descriptors or a "fingerprint" representing the molecule's structural features.
Graph-based models, a more recent advancement, represent molecules directly as graphs, where atoms are nodes and bonds are edges. nih.govnih.govresearchgate.net Graph Neural Networks (GNNs) can learn features directly from the molecular graph, often outperforming traditional ML methods that rely on pre-calculated descriptors. researchgate.netox.ac.uk For example, a GNN could be trained to predict the binding affinity of novel this compound analogues by learning the atomic and bond features that contribute most to the interaction with a specific target. nih.gov This approach avoids the need for manual feature selection and can capture more nuanced structural information. ox.ac.uk These predictive models are invaluable for virtual screening of large chemical libraries and for prioritizing which novel analogues to synthesize and test in the lab, thereby saving significant time and resources. iapchem.org
Advanced Applications in Chemical Biology, Catalysis, and Materials Science
Role as a Chemical Probe and Building Block in Medicinal Chemistry
The 2-(3-Methylmorpholin-4-yl)ethan-1-amine moiety serves as a critical building block in the development of sophisticated bioactive molecules. Its structural features—a flexible yet conformationally constrained ring, a basic nitrogen atom, and a chiral methyl group—make it an attractive component for creating compounds with desirable pharmacokinetic and pharmacodynamic profiles.
Rational Design of Bioactive Compounds Incorporating the this compound Core
Rational drug design leverages the structure-activity relationships (SAR) of a chemical series to optimize potency, selectivity, and metabolic stability. The 3-methylmorpholine (B1346471) group is a key component in this process, particularly in the design of kinase inhibitors. For instance, in the development of dual PI3K/mTOR inhibitors, the stereochemistry of the methyl group was found to be critical for activity. The (S)-3-methylmorpholine analog maintained potent enzymatic and cellular effects, while the (R)-3-methylmorpholine version led to a significant decrease in activity. nih.gov This highlights how rational design uses stereochemistry to fine-tune interactions with the target protein. Further optimization by pairing the (S)-3-methylmorpholine fragment with various substituents on an adjacent sulfone side chain resulted in a consistent enhancement of enzymatic potency. nih.gov This iterative process of structural modification based on activity data is a hallmark of rational design.
Exploration in Fragment-Based Drug Discovery Methodologies
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments (typically < 300 Da) for weak but efficient binding to a biological target. The this compound structure fits the profile of a typical fragment due to its small size and inclusion of polar, drug-like functionalities. In FBDD, once a fragment hit is identified, often through biophysical methods like X-ray crystallography or NMR spectroscopy, it is elaborated into a more potent molecule. This "fragment growing" involves adding chemical substituents along specific "growth vectors" to form additional interactions with the target protein. nih.gov The amine group and the carbon backbone of the this compound core provide synthetically accessible points for such elaboration, allowing chemists to build out the fragment into a high-affinity lead compound.
Synthesis of Inhibitors and Modulators Targeting Specific Biological Pathways
The this compound core, particularly the (3R)-3-methylmorpholin-4-yl moiety, is a key structural feature in several potent and selective kinase inhibitors.
PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer, making it a key therapeutic target. nih.govmdpi.com The 3-methylmorpholine moiety has been incorporated into potent inhibitors of the mammalian target of rapamycin (B549165) (mTOR) that show high selectivity over the related PI3Kα kinase. technologynetworks.com In a series of 2-morpholino-pyrimidine derivatives, the (S)-3-methylmorpholine analog was found to be a potent dual PI3K/mTOR inhibitor. nih.gov The X-ray crystal structure of a related compound, a Vps34 inhibitor, revealed how the unique features of the morpholine (B109124) synthon confer selectivity against class I PI3Ks.
ATR Kinase: Ataxia-telangiectasia mutated and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response, making it an attractive target in oncology. aacrjournals.org The compound AZ20 , a potent and selective ATR inhibitor, features a (3R)-3-Methylmorpholin-4-yl group. nih.gov This compound emerged from the optimization of a screening hit and demonstrates how the methylmorpholine scaffold contributes to high-potency inhibition. nih.gov AZ20 inhibits ATR with an IC50 of 5 nM and the ATR-mediated phosphorylation of its substrate Chk1 in tumor cells with an IC50 of 50 nM. nih.govmedchemexpress.com
GPR88: GPR88 is an orphan G protein-coupled receptor highly expressed in the brain, particularly in the striatum, and is implicated in several CNS disorders. nih.gov While specific modulators containing the this compound core are not prominently documented, the development of synthetic agonists for GPR88 has involved various amine-containing scaffolds to probe the receptor's function. youtube.com The morpholine moiety is generally recognized for its utility in CNS drug discovery, where it can improve properties like brain permeability. nih.gov
Integrins: These cell surface receptors are involved in cell adhesion and signaling and play a role in cancer progression. While specific examples featuring the this compound core are not detailed in the provided context, the general strategy for developing integrin antagonists often involves mimicking the Arg-Gly-Asp (RGD) peptide sequence, incorporating various scaffolds to optimize binding and pharmacokinetic properties.
IAP Proteins: Inhibitor of Apoptosis Proteins (IAPs) are key regulators of cell death and are often overexpressed in cancer, making them attractive therapeutic targets. nih.gov Small molecule IAP inhibitors are designed to mimic the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases), which binds to IAPs and promotes apoptosis. The design of these mimetics involves scaffolds that can be functionalized to optimize binding to the BIR3 domains of IAPs.
ROCK Inhibitors: Rho-associated kinases (ROCK) are involved in processes like smooth muscle contraction and cell migration, and their inhibition is a therapeutic strategy for diseases like hypertension and glaucoma. The design of ROCK inhibitors often involves heterocyclic scaffolds, such as thiazoles, which can be substituted with various amine-containing side chains to enhance potency.
| Compound Class / Example | Target Pathway | Key Findings |
| AZ20 | ATR Kinase | A potent and selective inhibitor (IC50 = 5 nM) incorporating a (3R)-3-methylmorpholin-4-yl group. It effectively inhibits ATR-mediated phosphorylation of Chk1 in cells (IC50 = 50 nM). nih.govmedchemexpress.com |
| Triazine Derivatives | mTOR (PI3K/Akt/mTOR) | Compounds incorporating the (R)-3-methylmorpholine moiety were identified as potent mTOR inhibitors with good selectivity over PI3Kα. technologynetworks.com |
| Sulfonyl-Morpholinopyrimidines | PI3K/mTOR (PI3K/Akt/mTOR) | The (S)-3-methylmorpholine analog maintained high potency against PI3Kα, while the (R)-enantiomer showed a 14-fold decrease, demonstrating stereochemical importance. nih.gov |
Mechanistic Biology and Target Identification Studies
Determining the precise molecular targets and mechanisms of action of new bioactive compounds is crucial for their development as therapeutic agents or chemical probes. A variety of advanced techniques are employed for this purpose.
Methodologies for Identifying Protein Targets of this compound Derivatives
The process of identifying the molecular targets of a bioactive compound is often referred to as target deconvolution or target identification. technologynetworks.comresearchgate.net For derivatives of this compound, particularly kinase inhibitors, several proteomics-based methods are highly effective.
Chemical Proteomics: This is a powerful approach for profiling drug-target interactions directly in a complex biological sample like a cell lysate. nih.govcam.ac.uk One common technique involves immobilizing a library of non-selective kinase inhibitors on beads (e.g., "Kinobeads") to capture a large portion of the cellular kinome. tum.deresearchgate.net The bioactive compound of interest is then added in a soluble form to compete for binding with its targets. By using quantitative mass spectrometry to measure which kinases are displaced from the beads at different compound concentrations, researchers can determine the compound's selectivity and affinity across hundreds of kinases simultaneously. acs.orgrsc.org
Affinity-Based Protein Profiling (AfBPP): This method involves synthesizing a derivative of the bioactive compound that includes a reactive group and a reporter tag. The reactive group forms a covalent bond with proteins in close proximity to the binding site, allowing for the subsequent isolation and identification of these target proteins using the reporter tag. nih.gov
Compound-Centric Chemical Proteomics: In this approach, the specific compound of interest is modified with a linker and immobilized on a solid support (e.g., beads). nih.gov This "bait" is then used to pull down its binding partners from a cell lysate. The captured proteins are subsequently identified by mass spectrometry. technologynetworks.com This technique is instrumental in confirming direct physical interactions between the compound and its potential targets.
Elucidation of Molecular Mechanisms of Action in Cellular Systems
Once a primary target is identified, the next step is to understand how modulating that target's activity leads to the observed cellular effects.
For an ATR inhibitor like AZ20, which contains the 3-methylmorpholine moiety, its mechanism involves disrupting the DNA damage response. In cellular systems, treatment with AZ20 leads to a concentration-dependent decrease in the phosphorylation of Chk1, a primary substrate of ATR. aacrjournals.orgresearchgate.net Prolonged exposure to the inhibitor causes an increase in γH2AX, a marker of DNA double-strand breaks and replication stress. This disruption of DNA repair and replication fork stability ultimately leads to cell cycle arrest, primarily in the S-phase, and induces cell death in cancer cells that are highly reliant on the ATR pathway for survival. aacrjournals.orgselleckchem.com
In the case of PI3K/mTOR inhibitors, their mechanism involves blocking signals that promote cell growth, proliferation, and survival. aacrjournals.orgresearchgate.net Dual inhibition of PI3K and mTOR by compounds containing the methylmorpholine scaffold effectively reduces the phosphorylation of downstream targets like Akt, S6 kinase (S6K), and the ribosomal protein S6. unc.edu This blockade of the PI3K/Akt/mTOR pathway can induce cell cycle arrest in the G1 phase and trigger apoptosis. nih.govunc.edu Furthermore, these inhibitors can suppress the production of autocrine and paracrine growth factors that tumors depend on, adding another layer to their antitumor mechanism. unc.edu
For orphan receptors like GPR88, elucidating the mechanism of action of a modulator involves characterizing its effect on intracellular signaling pathways. Studies have shown that GPR88 couples to Gαi/o proteins, and its activation inhibits adenylyl cyclase, leading to reduced cAMP levels. nih.gov GPR88 has also been shown to inhibit the signaling of other GPCRs, such as opioid receptors, potentially by interfering with G-protein coupling or by sequestering β-arrestins. elifesciences.org Therefore, a modulator containing the this compound core would be investigated for its ability to alter these cAMP and β-arrestin pathways in cellular models.
Analysis of Molecular Interactions: Protein-Ligand and Protein-Protein Interactions
The this compound moiety is a privileged structure in medicinal chemistry, particularly in the development of highly selective protein kinase inhibitors. Its incorporation into larger, more complex molecules has been instrumental in achieving potent and specific interactions with protein targets, primarily through the establishment of well-defined protein-ligand binding.
Derivatives of this compound have been central to the discovery of inhibitors for critical cell signaling proteins like Ataxia Telangiectasia and Rad3-related (ATR) protein kinase and Vacuolar Protein Sorting 34 (Vps34). In these inhibitors, the (3R)-3-methylmorpholin-4-yl group often serves as a key pharmacophore that contributes significantly to binding affinity and, crucially, selectivity.
For instance, the compound AZ20, a potent and selective ATR inhibitor, features this moiety. nih.govresearchgate.net AZ20 acts as an ATP-competitive inhibitor, binding within the kinase domain of ATR. medchemexpress.comselleckchem.com The morpholine ring's specific conformation and the stereochemistry of the methyl group are critical for optimizing interactions within the binding pocket. Similarly, in a series of Vps34 inhibitors, the unique molecular features of the morpholine synthon were found to bestow exquisite selectivity against other related kinases, such as class I PI3Ks. nih.gov X-ray crystallography of one such inhibitor, compound 31 , bound to human Vps34 revealed how the morpholine group fits within the ATP-binding cleft, forming key non-bonding interactions that stabilize the complex and differentiate it from other kinases. nih.govnih.gov
These examples underscore the role of the this compound scaffold not as a direct modulator of protein-protein interactions, but as a foundational element for designing small-molecule ligands that can effectively and selectively bind to protein active sites, thereby inhibiting their function.
| Inhibitor | Protein Target | Role of Moiety | Key Interactions & Contributions |
|---|---|---|---|
| AZ20 | ATR Kinase | Core scaffold component | Contributes to potent, selective, ATP-competitive binding within the kinase domain. nih.govmedchemexpress.com |
| SAR405 / Compound 31 | Vps34 (Class III PI3K) | Selectivity-determining group | Unique molecular features bestow exquisite selectivity against Class I PI3Ks by optimizing fit in the ATP-binding cleft. nih.govnih.govresearchgate.net |
Catalytic Applications and Ligand Design
The presence of two nitrogen atoms—a primary amine and a tertiary amine—makes this compound an excellent candidate for ligand design in coordination chemistry and catalysis.
This compound can function as a strong N,N'-bidentate chelating ligand. It coordinates to metal centers through the nitrogen atoms of both the primary ethylamine (B1201723) and the tertiary morpholine groups, forming a stable five-membered ring. This chelating effect enhances the thermodynamic stability of the resulting metal complexes.
Studies on the closely related ligand 4-(2-aminoethyl)morpholine (B49859) have demonstrated this coordination mode. For example, reaction with nickel(II) chloride yields a complex with a slightly distorted octahedral geometry, where two bidentate amine ligands and two water molecules coordinate to the Ni(II) center. nih.gov Similarly, a complex with cadmium(II) bromide forms a centrosymmetric dimer where the ligand is N,N'-bidentate, resulting in a distorted octahedral geometry around the six-coordinated metal atom. nih.govresearchgate.net
The synthesis of these complexes is typically straightforward, involving the direct reaction of the amine ligand with a metal salt in a suitable solvent like water or ethanol. nih.govnih.gov Furthermore, the primary amine group can be readily derivatized, for instance, through condensation with aldehydes or ketones to form Schiff base ligands. These Schiff bases offer expanded coordination possibilities (e.g., N,N',O-donor sets) and have been used to synthesize a variety of metal complexes with copper(II), manganese(II), and nickel(II). researchgate.netscispace.comjapsonline.com
| Metal Ion | Potential Coordination Geometry | Ligand Type | Reference Analogue |
|---|---|---|---|
| Ni(II) | Octahedral | N,N'-Bidentate Amine | [Ni(C₆H₁₄N₂O)₂(H₂O)₂]Cl₂ nih.gov |
| Cd(II) | Octahedral | N,N'-Bidentate Amine | [CdBr₂(C₆H₁₄N₂O)] nih.govresearchgate.net |
| Cu(II) | Square Planar / Distorted Octahedral | Schiff Base Derivative | Complexes of 2-(1-(2-morpholinoethylimino)ethyl)phenol researchgate.netscispace.com |
| Co(II) | Octahedral | Schiff Base Derivative | Complexes with various morpholine-containing sulfur ligands researchgate.net |
While specific catalytic studies on metal complexes of this compound are not extensively reported, the broader class of transition metal complexes with amine and Schiff base ligands is widely used in catalysis. nih.gov These complexes can furnish unique electronic and steric environments around the metal center, which are crucial for catalytic activity. nih.govresearchgate.net
Complexes of ruthenium(II) containing amine-functionalized ligands, for example, have shown promising activity and selectivity in the catalytic hydrogenation of olefins. ijrpr.com It is therefore plausible that chiral ruthenium or rhodium complexes incorporating this compound could serve as effective catalysts for asymmetric hydrogenation or transfer hydrogenation of prochiral substrates like ketones and aldehydes. The inherent chirality of the ligand could be transferred during the catalytic cycle to produce enantiomerically enriched products.
The field of asymmetric organocatalysis frequently employs small chiral organic molecules, especially amines, to catalyze stereoselective reactions. The chiral nature of this compound makes it an attractive candidate for exploration as an organocatalyst. Chiral amines can activate substrates through the formation of transient nucleophilic enamines (from reaction with ketones or aldehydes) or electrophilic iminium ions (from reaction with α,β-unsaturated carbonyls).
Research into other chiral morpholine derivatives has demonstrated their potential. For example, novel organocatalysts based on a β-morpholine amino acid scaffold have been successfully applied to the 1,4-addition (Michael reaction) of aldehydes to nitroolefins, affording products with excellent yields and high stereoselectivity. nih.gov Although morpholine-derived enamines are sometimes considered less reactive than their pyrrolidine (B122466) counterparts, rational catalyst design can overcome this limitation. nih.gov Given these precedents, enantiomerically pure (R)- or (S)-2-(3-methylmorpholin-4-yl)ethan-1-amine could be investigated as a catalyst for a range of C-C bond-forming reactions, including aldol (B89426) and Michael reactions.
Supramolecular Chemistry and Crystal Engineering
Crystal engineering focuses on the rational design of molecular solids by controlling intermolecular interactions. ub.edu The structural features of this compound make it well-suited for constructing ordered supramolecular assemblies and participating in host-guest chemistry.
Host-guest chemistry involves the encapsulation of one molecule (the guest) within the cavity of another (the host). mdpi.comrsc.org this compound possesses multiple features that allow it to act as an effective guest molecule. These include:
Hydrogen Bond Donors: The two protons of the primary amine group (-NH₂).
Hydrogen Bond Acceptors: The lone pairs on the primary nitrogen, the tertiary morpholine nitrogen, and the morpholine oxygen atom.
Hydrophobic/Hydrophilic Regions: The ethyl and methyl groups provide hydrophobic character, while the heteroatoms impart hydrophilicity.
Cationic Potential: The primary amine can be protonated to form an ammonium (B1175870) salt, enabling strong ion-dipole interactions.
These characteristics would allow it to bind within the cavities of common macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils. nih.govnih.gov For example, the morpholine portion could be encapsulated within the hydrophobic cavity of a cyclodextrin, with the charged aminoethyl group exposed to the aqueous phase and interacting with the hydroxyl-rim of the host. The stability of such host-guest complexes would be governed by a combination of non-covalent forces, including hydrogen bonding, van der Waals interactions, and electrostatic interactions.
Crystal structure analyses of related metal complexes confirm the compound's propensity for forming extensive hydrogen-bonding networks, which are fundamental to both crystal engineering and host-guest recognition. nih.govnih.govresearchgate.net
| Potential Host Molecule | Type of Cavity | Primary Driving Interactions |
|---|---|---|
| β-Cyclodextrin | Hydrophobic | Hydrophobic effect (encapsulating the morpholine ring), Hydrogen bonding (amine with hydroxyl rim). |
| Calix japsonline.comarene Sulfonate | Anionic / Hydrophobic | Electrostatic/Ion-dipole (with protonated amine), Hydrogen bonding. |
| Cucurbit nih.govuril | Hydrophobic with Carbonyl Portals | Hydrophobic effect, Ion-dipole interactions (with protonated amine and carbonyl portals). |
Applications in Molecular Recognition, Selective Adsorption, and Separation Technologies
The unique structural characteristics of this compound, which include a heterocyclic morpholine ring, a secondary amine within the ring, a primary amine on the ethyl side chain, and a chiral center at the 3-position of the morpholine ring, make it a compound of interest for various applications in molecular recognition, selective adsorption, and separation technologies. The presence of both hydrogen bond donors (the primary amine) and acceptors (the nitrogen and oxygen atoms of the morpholine ring), along with its specific stereochemistry, allows for highly specific interactions with other molecules.
In the field of molecular recognition , the morpholine moiety is often considered a "privileged structure" in medicinal chemistry. researchgate.netsci-hub.se This is due to its advantageous physicochemical properties and its ability to form specific interactions with biological targets. nih.govresearchgate.net The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated by its chemical environment. nih.govresearchgate.net For this compound, the primary amine group provides a key site for hydrogen bonding and electrostatic interactions, which are crucial for the recognition of specific substrates or guest molecules. The methyl group introduces steric hindrance and chirality, which can lead to enantioselective recognition.
Selective adsorption is another area where amine-functionalized materials have shown significant promise, particularly in the capture of acidic gases like CO2. mdpi.comacs.orgrsc.org The primary amine group on this compound can react with CO2 through chemisorption, forming carbamate (B1207046) species. acs.orgnih.gov This strong, selective interaction allows for the efficient removal of CO2 from gas mixtures. acs.orgrsc.org Materials functionalized with this compound could potentially be used as solid sorbents for carbon capture. The efficiency of such a sorbent would depend on the density of the amine groups on the material's surface and the accessibility of these sites to the gas molecules. The presence of moisture can often enhance the CO2 adsorption capacity of amine-functionalized materials. acs.orgnih.gov
The principles of selective adsorption also extend to separation technologies . For instance, the basic nature of the amine groups in this compound allows for its use in ion-exchange chromatography. A patent describes a process for the selective separation of morpholine from aqueous solutions containing other morpholine derivatives using a cation exchanger. google.com This process relies on the higher affinity of the cation exchanger for morpholine compared to its derivatives. google.com Similarly, this compound could be separated from a mixture or used as a functional group on a stationary phase for the chromatographic separation of acidic compounds. Liquid-liquid extraction is another technique where morpholine and its derivatives can be separated from aqueous streams. researchgate.net
Table 1: Potential Interactions for Molecular Recognition
| Functional Group of this compound | Type of Interaction | Potential Target Moiety |
|---|---|---|
| Primary Amine (-NH2) | Hydrogen Bonding (Donor), Electrostatic | Carboxylates, Phosphates, Carbonyls |
| Morpholine Nitrogen | Hydrogen Bonding (Acceptor) | Hydroxyls, Amides |
| Morpholine Oxygen | Hydrogen Bonding (Acceptor) | Hydroxyls, Amides |
| Methyl Group (-CH3) | Van der Waals, Steric Hindrance | Hydrophobic Pockets |
Principles of Crystal Engineering for Functional Materials
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net The structure of this compound offers several features that are highly relevant to crystal engineering. The ability to form predictable and robust intermolecular interactions is key to designing functional materials with specific optical, electronic, or porous properties.
The primary amine group and the morpholine ring are the main drivers for forming supramolecular structures through hydrogen bonding. The N-H protons of the primary amine are strong hydrogen bond donors, while the morpholine nitrogen and oxygen atoms are effective hydrogen bond acceptors. researchgate.net This can lead to the formation of various hydrogen-bonded networks, such as chains, sheets, or three-dimensional frameworks. researchgate.net The crystal structure of morpholine itself is characterized by N-H---N hydrogen-bonded chains. researchgate.net The presence of the ethyl spacer between the primary amine and the morpholine ring provides flexibility, allowing for a variety of packing arrangements.
The chirality of this compound is another important aspect of its crystal engineering. The use of a single enantiomer can lead to the formation of non-centrosymmetric crystal structures, which is a prerequisite for materials with second-order nonlinear optical (NLO) properties. The methyl group also influences the crystal packing through steric effects and weak C-H---O or C-H---N interactions.
Table 2: Key Intermolecular Interactions in the Crystal Engineering of this compound
| Interaction Type | Participating Atoms/Groups | Potential Supramolecular Synthons |
|---|---|---|
| Strong Hydrogen Bonds | N-H (amine) --- O (morpholine/co-former), N-H (amine) --- N (morpholine/co-former) | Chains, Dimers, Sheets |
| Ionic Hydrogen Bonds (with acidic co-formers) | N+-H (ammonium) --- O- (carboxylate) | Salt bridges, Extended networks |
| Weak Hydrogen Bonds | C-H --- O, C-H --- N | Packing stabilization |
| Van der Waals Forces | Alkyl backbone, Methyl group | Overall crystal packing |
Research Challenges and Future Perspectives
Overcoming Synthetic Complexities and Improving Scalability
The synthesis of substituted morpholines like 2-(3-Methylmorpholin-4-yl)ethan-1-amine presents notable challenges, particularly concerning stereochemistry and scalability. The presence of a chiral center at the 3-position of the morpholine (B109124) ring necessitates enantioselective synthetic strategies to isolate the desired stereoisomer, which can often be a complex and costly process. Traditional methods may result in racemic mixtures, requiring difficult and often inefficient chiral resolution steps.
Future efforts will likely concentrate on the development of robust, stereoselective synthetic routes that are amenable to large-scale production. Key areas of investigation include:
Catalytic Asymmetric Synthesis: Employing chiral catalysts to directly produce the desired enantiomer of 3-methylmorpholine (B1346471) precursors, thereby avoiding resolution steps.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and greater scalability.
Process Optimization: A step-by-step approach to identify and overcome bottlenecks in the synthetic route, such as improving yields, minimizing the formation of impurities, and replacing hazardous reagents with safer alternatives, is crucial for industrial-scale manufacturing. researchgate.net For instance, issues like variable yields and the need for laborious purification methods like column chromatography are common challenges in multi-step syntheses that need to be addressed for scalability. researchgate.net
Table 1: Comparison of Synthetic Methodologies
| Methodology | Advantages | Challenges | Scalability Potential |
|---|---|---|---|
| Classical Synthesis | Well-established routes | Often low yields, may use hazardous reagents, poor stereocontrol | Low to Medium |
| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Catalyst cost and sensitivity | Medium to High |
| Flow Chemistry | Improved safety and control, high throughput | Initial setup cost, potential for clogging | High |
Advancements in Computational Predictive Power for Molecular Design and Mechanism Elucidation
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of molecules based on the this compound scaffold. These methods allow for the in silico prediction of molecular properties, interactions with biological targets, and reaction mechanisms, thereby reducing the time and cost associated with experimental work.
Future advancements in this area are expected to significantly impact the design of novel derivatives:
Enhanced Force Fields and Algorithms: The development of more accurate force fields and more efficient simulation algorithms will improve the predictive power of molecular dynamics (MD) simulations, enabling a better understanding of the conformational dynamics and binding modes of these flexible molecules. peerj.com
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods can provide detailed insights into reaction mechanisms, such as those involved in the synthesis or metabolic degradation of the compound, by treating the reactive center with high-level quantum mechanics while the surrounding environment is described by classical molecular mechanics.
Machine Learning and AI: Integrating machine learning models can help in predicting structure-activity relationships (SAR), identifying key molecular features for desired biological activity, and designing novel compounds with optimized properties. nih.govnih.gov These computational approaches can establish models to guide the design of new, more potent compounds. nih.gov
Table 2: Computational Approaches in Molecular Design
| Technique | Application | Predicted Parameters |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a target protein | Binding energy, protein-ligand interactions |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule and its complex with a target | Conformational changes, binding stability, free energy of binding |
| 3D-QSAR | Relate 3D molecular properties to biological activity | Structure-activity relationships, predict activity of new analogs |
| Machine Learning | Predict properties and design new molecules | ADMET properties, biological activity, synthetic accessibility |
Integration of Multi-Omics Data with Chemical Biology Approaches for Target Identification
A primary challenge in developing new therapeutic agents is the identification and validation of their biological targets. For a molecule like this compound, understanding its mechanism of action requires a systems-level approach. The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with chemical biology strategies offers a powerful paradigm for this purpose. nih.govnygen.io
This integrated approach can systematically dissect the complex biological responses to the compound:
Target Deconvolution: By analyzing changes across different omics layers in response to treatment with the compound, researchers can identify perturbed pathways and pinpoint potential protein targets. nih.govmdpi.com This moves beyond single-omics studies to provide a more holistic view of the molecule's effects. nygen.ionih.gov
Biomarker Discovery: Multi-omics analysis can help identify biomarkers that predict the response to compounds derived from this scaffold, paving the way for personalized medicine. mdpi.com
Network Biology: Constructing and analyzing biological networks can reveal the broader impact of the compound on cellular processes and help in understanding both on-target and off-target effects. ebi.ac.uk
Future research will focus on refining the computational methods for integrating these large and heterogeneous datasets and developing novel chemical probes based on the this compound structure to facilitate target engagement studies. nih.govebi.ac.uk
Development of Novel Functional Materials and Catalysts Utilizing the this compound Scaffold
The unique structural and chemical properties of the this compound scaffold, including its basic nitrogen centers and potential for hydrogen bonding, make it an attractive building block for novel functional materials and catalysts.
Potential future applications in materials science include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The amine and morpholine nitrogen atoms can act as ligands to coordinate with metal ions, forming extended structures with potential applications in gas storage, separation, and catalysis.
Supramolecular Assemblies: The molecule can participate in the formation of self-assembled structures through non-covalent interactions, leading to the development of gels, liquid crystals, or other soft materials.
Catalysis: The basic nature of the amine group allows it to function as an organocatalyst for various chemical transformations. ijrpr.com Furthermore, derivatives can be designed to act as chiral ligands in asymmetric catalysis. The development of new reactions and catalysts is a dynamic area of amine research. eurekalert.org
Research in this area will explore the synthesis of polymers and other materials incorporating this scaffold and investigate their physical and chemical properties for various technological applications.
Emerging Trends in Interdisciplinary Research on Amines
The study of amines is inherently interdisciplinary, spanning organic chemistry, medicinal chemistry, materials science, and biology. ijrpr.com Future research on this compound and related compounds will be driven by the convergence of these fields. nih.gov
Key emerging trends include:
Sustainable Chemistry: A growing emphasis on developing greener and more sustainable synthetic methods for amines, utilizing renewable starting materials and energy-efficient processes. ijrpr.com
Chemical Biology: The use of amine-containing small molecules as tools to probe complex biological systems and elucidate disease mechanisms.
Systems Chemistry: Investigating the role of amines in complex chemical networks and their emergence from simple precursors, which could provide insights into prebiotic chemistry and the origins of life.
Advanced Materials: The application of amines in cutting-edge technologies such as carbon capture and energy storage. ijrpr.com
The continued collaboration between chemists, biologists, materials scientists, and computational scientists will be essential to unlock the full potential of the this compound scaffold and address complex scientific challenges. nih.govarxiv.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-(3-Methylmorpholin-4-yl)ethan-1-amine, and how can reaction conditions be optimized for purity?
- Answer : The compound can be synthesized via reductive amination or nucleophilic substitution of morpholine derivatives. For example, morpholine-containing ketones (e.g., 1-(4-morpholinophenyl)ethanone) are condensed with aldehydes under basic conditions, followed by reduction or amination steps . Optimization involves adjusting catalysts (e.g., NaBH₃CN for reductive amination), solvent selection (methanol or ethanol), and temperature control (room temperature to reflux). Purity is confirmed via HPLC (>98%) and NMR spectroscopy to detect unreacted intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Answer : ¹H/¹³C NMR is critical for structural confirmation, with characteristic signals for the morpholine ring (δ 2.5–3.5 ppm for N-CH₂ and δ 1.5–2.0 ppm for 3-methyl substitution) and ethylamine chain (δ 2.7–3.0 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies amine (-NH₂) and morpholine (C-O-C) functional groups. Orthogonal methods like HPLC-DAD ensure purity >95% .
Advanced Research Questions
Q. How can researchers design experiments to evaluate receptor selectivity and biased agonism of this compound?
- Answer : Receptor profiling involves:
- In vitro assays : Measure cAMP accumulation (for Gαs/i-coupled receptors) or β-arrestin recruitment (e.g., BRET/TR-FRET) to assess biased signaling .
- Selectivity panels : Screen against serotonin (5-HT₂A), adrenergic (α/β), and dopamine receptors using radioligand binding assays .
- Structural analogs : Compare activity with derivatives lacking the 3-methyl group or ethylamine chain to identify critical pharmacophores .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Answer : Discrepancies may arise from assay conditions (pH, temperature, solvents). For example:
- Activity under varying pH : Adjust buffer systems (e.g., Tris-HCl vs. phosphate) to stabilize amine protonation states .
- Solvent effects : Replace DMSO with aqueous-organic mixtures (≤1% DMF) to prevent aggregation artifacts .
- Orthogonal assays : Validate functional activity (e.g., calcium flux) alongside binding affinity (Kd/IC₅₀) to confirm target engagement .
Q. How can structure-activity relationship (SAR) studies improve the metabolic stability of this compound?
- Answer : Key modifications include:
- Morpholine ring : Introduce electron-withdrawing groups (e.g., fluorine at the 4-position) to reduce oxidative metabolism .
- Ethylamine chain : Replace primary amine with methylated or cyclopropylamine groups to block CYP450-mediated degradation .
- In vitro stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
Methodological Guidance
Q. What analytical approaches ensure accurate quantification of this compound in complex matrices (e.g., plasma)?
- Answer : Use LC-MS/MS with deuterated internal standards (e.g., d₄-ethylamine analog) for precision. Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction (C18 columns). Calibration curves (1–1000 ng/mL) achieve LOQ ≤1 ng/mL .
Q. How can computational tools predict the physicochemical properties of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
